molecular formula C12H7FN2OS2 B12172671 N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B12172671
M. Wt: 278.3 g/mol
InChI Key: ACYPLKMUVWGXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves the reaction of 6-fluoro-2-aminobenzothiazole with thiophene-3-carboxylic acid or its derivatives. The reaction is often carried out under amide coupling conditions, utilizing reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in a suitable solvent like dichloroethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context, but common targets include enzymes involved in metabolic processes and signaling pathways .

Comparison with Similar Compounds

N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can be compared with other benzothiazole derivatives, such as:

Properties

Molecular Formula

C12H7FN2OS2

Molecular Weight

278.3 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

InChI

InChI=1S/C12H7FN2OS2/c13-8-1-2-9-10(5-8)18-12(14-9)15-11(16)7-3-4-17-6-7/h1-6H,(H,14,15,16)

InChI Key

ACYPLKMUVWGXLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=CSC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.